molecular formula C26H34F16O4 B1437237 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) CAS No. 544446-07-3

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate)

Cat. No. B1437237
M. Wt: 714.5 g/mol
InChI Key: RADXRBLSQCPTFG-UHFFFAOYSA-N
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Description

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a liquid crystal material used in optically anisotropic patterned retarders, allowing for high pattern resolution and optical physical performance . It has a molecular weight of 714.53 .


Molecular Structure Analysis

The molecular formula of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is C26H34F16O4 . The InChI code is 1S/C26H34F16O4/c1-5-9-15 (10-6-2)17 (43)45-13-19 (27,28)21 (31,32)23 (35,36)25 (39,40)26 (41,42)24 (37,38)22 (33,34)20 (29,30)14-46-18 (44)16 (11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 .


Physical And Chemical Properties Analysis

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a clear, colourless liquid . It has a molecular weight of 714.52 .

Scientific Research Applications

Molecular Orientation and Multilayer Formation

Research has examined the molecular orientation and multilayer formation of closely related compounds, like perfluorodecan-diols, at air/water and hexane/water interfaces. These studies highlight the unique behavior of fluorinated compounds in forming condensed monolayers and spontaneous multilayers, which are crucial for understanding interfacial phenomena and designing materials with specific surface properties (Takiue et al., 2009).

Fluorinated Metabolites Characterization

The biotransformation of perfluorodecanol to perfluorooctanoate has been studied, demonstrating the metabolic pathways and potential environmental persistence of fluorinated compounds. This work is essential for assessing the environmental impact and health risks of fluorinated substances (Hagen et al., 1981).

Anionic Surfactants with Polyfluoroalkyl Chains

Research into anionic surfactants with polyfluoroalkyl chains, including the synthesis and evaluation of their flocculation abilities, underscores the potential of fluorinated compounds in enhancing the performance of surfactants for industrial applications. Such surfactants exhibit unique properties, including lower surface tensions and increased hydrophobicity, beneficial for various technological applications (Yoshino et al., 1991).

Coordination Chemistry of Fluorocarbons

The coordination chemistry involving fluorocarbons, such as the synthesis and application of fluorocryptands and their metal ion complexes, offers insights into the development of new materials with specific optical, electronic, or catalytic properties. This research contributes to the broader understanding of fluorocarbons' role in coordination chemistry and material science (Plenio et al., 1997).

Synthesis of Fluorine-Containing Polyethers

The development of highly fluorinated monomers for the synthesis of soluble, hydrophobic, low dielectric polyethers showcases the application of fluorinated compounds in creating materials with desirable thermal and electrical properties. These materials are of interest for their potential applications in electronics and as advanced coatings (Fitch et al., 2003).

Safety And Hazards

The compound is labeled with the hazard code Xi, indicating that it is an irritant . The specific hazard statements are H302+H312+H332;H315;H319;H335, and the precautionary statements are P271;P260;P280 .

properties

IUPAC Name

[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-10-(2-propylpentanoyloxy)decyl] 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F16O4/c1-5-9-15(10-6-2)17(43)45-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-46-18(44)16(11-7-3)12-8-4/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADXRBLSQCPTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OCC(C(C(C(C(C(C(C(COC(=O)C(CCC)CCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660263
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate)

CAS RN

544446-07-3
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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